![molecular formula C10H9ClF3N B1431392 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride CAS No. 1375472-81-3](/img/structure/B1431392.png)
3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride
描述
3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is a chemical compound with the CAS Number: 1375472-81-3 . It has a molecular weight of 235.64 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[4-(trifluoromethyl)phenyl]-2-propynylamine hydrochloride . The InChI code for this compound is 1S/C10H8F3N.ClH/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;/h3-6H,7,14H2;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.64 . It is typically stored at room temperature and is available in powder form .科学研究应用
Application in Psychopharmacology
- Field : Psychopharmacology .
- Summary : The compound N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide (CF3SePB), which is structurally similar to your compound, has been studied for its potential antidepressant effects .
- Methods : Male Swiss mice were treated with CF3SePB and then subjected to the forced swimming test (FST) or tail suspension test (TST). The involvement of the serotonergic and noradrenergic systems in the antidepressant-like effect of CF3SePB was also investigated .
- Results : CF3SePB showed an antidepressant-like effect in both FST and TST, and this effect was related to the modulation of the serotonergic system, specifically the 5-HT1A and 5-HT3 receptors .
Application in Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Summary : Trifluoromethylpyridines (TFMP), which contain a trifluoromethyl group like your compound, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods : The synthesis and applications of TFMP and its derivatives have been studied extensively .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Application in Anticancer and Antioxidant Agents
- Field : Oncology and Antioxidant Research .
- Summary : A series of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines was synthesized based on the structures of reported compounds .
- Methods : The synthesis of these compounds was based on the structures of reported compounds, SU-101, IMC38525, and FTAB .
- Results : These compounds were reported as potential anticancer and antioxidant agents .
Application in Cytotoxicity Studies
- Field : Cytotoxicity Studies .
- Summary : A new series of 1,2,3-Triazole-Cored derivatives, which contain a trifluoromethyl group like your compound, were synthesized .
- Methods : The in vitro cytotoxicity of these derivatives was evaluated toward HepG2 and MRC-5 .
- Results : The cell viability percentage at 25 µM and half-maximal inhibitory concentration (IC50) at a µM scale were determined .
Application in Antidepressant Research
- Field : Psychopharmacology .
- Summary : The compound N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide (CF3SePB), which is structurally similar to your compound, has been studied for its potential antidepressant effects .
- Methods : Male Swiss mice were treated with CF3SePB and then subjected to the forced swimming test (FST) or tail suspension test (TST). The involvement of the serotonergic and noradrenergic systems in the antidepressant-like effect of CF3SePB was also investigated .
- Results : CF3SePB showed an antidepressant-like effect in both FST and TST, and this effect was related to the modulation of the serotonergic system, specifically the 5-HT1A and 5-HT3 receptors .
Application in Migraine Treatment
- Field : Neurology .
- Summary : Ubrogepant, a drug used for acute migraine with or without visual disturbances, contains a trifluoromethyl group like your compound .
- Methods : Ubrogepant is administered orally for the acute treatment of migraines .
- Results : Ubrogepant has been shown to be effective in relieving pain and other symptoms associated with migraines .
Application in Antiviral Research
- Field : Virology .
- Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which contain a trifluoromethyl group like your compound, were prepared and reported as antiviral agents .
- Methods : These derivatives were tested for their inhibitory activity against influenza A .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 µmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Application in Materials Engineering
- Field : Materials Engineering .
- Summary : Fluorine, which is part of your compound, is now widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
- Methods : The addition of the trifluoromethyl group to these materials enhances their properties .
- Results : Many fluorine-containing physiologically active compounds are also employed as pharmaceuticals and agricultural chemicals .
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N.ClH/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;/h3-6H,7,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPFNAINOKCPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride | |
CAS RN |
1375472-81-3 | |
| Record name | 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



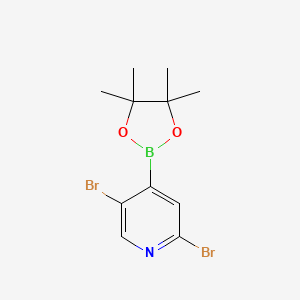
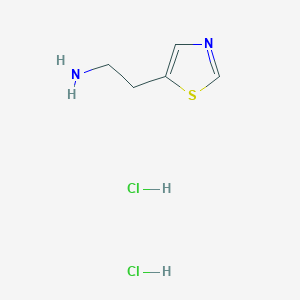
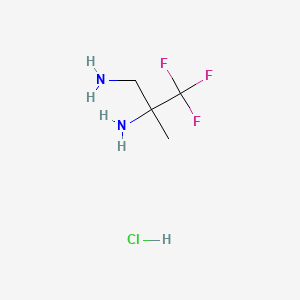
![5-[4-(Trifluoromethyl)phenyl]-2-piperidone](/img/structure/B1431314.png)
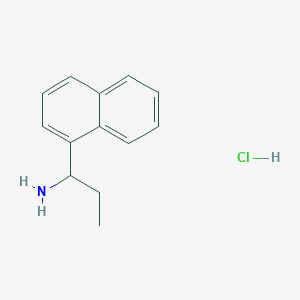
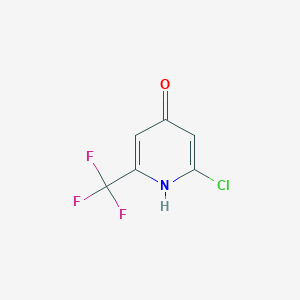
![1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B1431318.png)
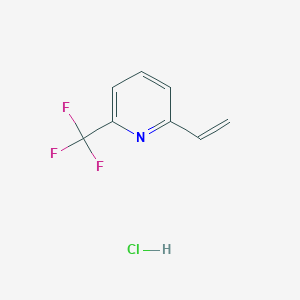
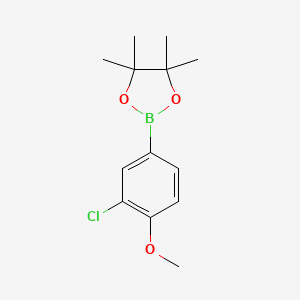
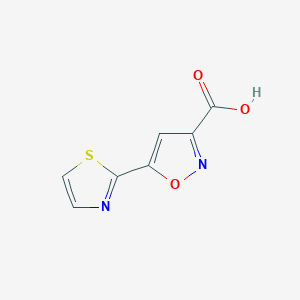
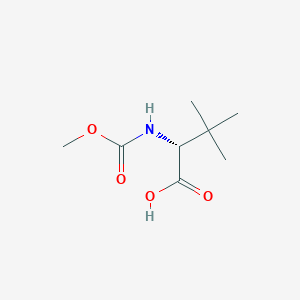
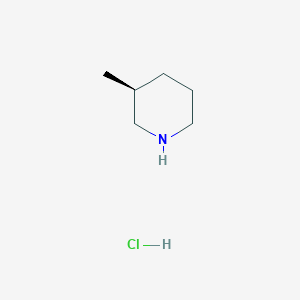
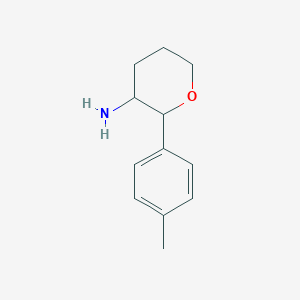
![31-Chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B1431332.png)